An In-Depth Technical Guide to 2-(4-Methyl-1H-pyrazol-3-yl)morpholine: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-(4-Methyl-1H-pyrazol-3-yl)morpholine: A Privileged Scaffold for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. By virtue of its hybrid structure, incorporating both a pyrazole nucleus and a morpholine moiety, this molecule stands at the intersection of proven pharmacological activity and favorable pharmacokinetic properties. This document elucidates the chemical structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and a thorough discussion of its potential therapeutic applications based on the well-documented bioactivities of its constituent scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework in their research and development programs.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry
The strategic combination of well-characterized heterocyclic scaffolds is a cornerstone of modern drug design. These ring systems offer a three-dimensional framework for orienting functional groups, engaging with biological targets, and fine-tuning molecular properties. The subject of this guide, 2-(4-Methyl-1H-pyrazol-3-yl)morpholine, is an exemplary case, merging two "privileged" structures: pyrazole and morpholine.
The Pyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in a multitude of approved drugs and clinical candidates.[1] Its unique chemical nature allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme and receptor active sites.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral effects.[2][4] This broad utility stems from the metabolic stability of the pyrazole ring and the ease with which it can be substituted to modulate biological activity and selectivity.[1][4]
The Morpholine Moiety: A Key to Favorable Pharmacokinetics
Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group.[5] In medicinal chemistry, its incorporation into a drug candidate is a well-established strategy for improving physicochemical and pharmacokinetic profiles.[6][7] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and increase permeability across the blood-brain barrier (BBB).[8][9] Its weak basicity (pKa of the conjugate acid is ~8.5) ensures it is partially protonated at physiological pH, striking a critical balance between solubility and membrane permeability.[5] Appropriately substituted morpholines are found in drugs targeting a wide array of conditions, from cancer (Gefitinib) to central nervous system disorders.[5][9]
Rationale for the Investigation of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine
The logical conjugation of the pyrazole and morpholine scaffolds presents a compelling strategy for the development of novel therapeutic agents. This combination aims to synergize the potent biological activity conferred by the pyrazole core with the desirable drug-like properties imparted by the morpholine moiety. The resulting molecule, 2-(4-Methyl-1H-pyrazol-3-yl)morpholine, is therefore a high-potential candidate for screening and lead optimization in various disease areas, particularly in oncology and neuropharmacology.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign, guiding formulation, delivery, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Chemical Structure and Nomenclature
The core structure consists of a morpholine ring attached at its 2-position to the 3-position of a 4-methyl-1H-pyrazole ring.
Caption: Core chemical structure and key scaffolds.
Physicochemical Data
The following table summarizes the key computed and experimental properties of the constituent scaffolds and the predicted properties for the target molecule.
| Property | Value | Source/Method |
| IUPAC Name | 2-(4-Methyl-1H-pyrazol-3-yl)morpholine | --- |
| Molecular Formula | C₈H₁₃N₃O | Calculated |
| Molecular Weight | 167.21 g/mol | Calculated |
| CAS Number | Not assigned | --- |
| Predicted XlogP | -0.3 to 0.5 | Prediction based on analogs[10][11] |
| Predicted pKa (Basic) | 7.5 - 8.5 (Morpholine N) | Based on morpholine[5][7] |
| Predicted pKa (Acidic) | 13 - 14 (Pyrazole N-H) | Based on pyrazole[2] |
| Predicted Polar Surface Area | ~55 Ų | Prediction |
| Hydrogen Bond Donors | 2 (N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (N, O) | Calculated |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting from readily available commercial reagents. The core strategy is to first construct a functionalized pyrazole intermediate and then build the morpholine ring onto it.
Caption: A proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 4-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1)
-
Rationale: This step establishes the core pyrazole ring through a classical condensation reaction.
-
Procedure:
-
To a stirred solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pyrazolone intermediate.
-
Step 2: Synthesis of a Suitable Electrophilic Pyrazole (e.g., 3-chloro-4-methyl-1H-pyrazole)
-
Rationale: The pyrazolone needs to be converted into an electrophilic species to allow for the attachment of the morpholine precursor. A common method is conversion to a chloro-pyrazole.
-
Procedure:
-
Treat the 4-Methyl-1H-pyrazol-5(4H)-one (1.0 eq) with phosphorus oxychloride (POCl₃) (3.0-5.0 eq).
-
Heat the mixture carefully to 100-110 °C for 2-3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield the chloro-pyrazole intermediate.
-
Step 3: Synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine (Final Product)
-
Rationale: This final step involves a nucleophilic substitution reaction where the secondary amine of a protected morpholine precursor displaces the chloride on the pyrazole ring.
-
Procedure:
-
In a sealed vessel, combine 3-chloro-4-methyl-1H-pyrazole (1.0 eq), morpholine (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Microwave irradiation can be used to accelerate this step.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
-
Purification and Validation Workflow
A rigorous purification and validation process is critical to ensure the identity and purity of the final compound, a non-negotiable aspect of preparing materials for biological screening.
Caption: Post-synthesis purification and validation workflow.
Spectroscopic Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all ¹H and ¹³C nuclei.
-
¹H NMR Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for characteristic peaks for the pyrazole C-H and N-H, the methyl group singlet, and the distinct multiplets for the non-equivalent protons of the morpholine ring.
-
-
¹³C NMR Protocol:
-
Use the same sample as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Confirm the total number of unique carbons, including signals for the pyrazole ring carbons, the methyl carbon, and the morpholine carbons.
-
2. Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
LC-MS Protocol:
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Expected Result: Observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 168.11. For HRMS, the exact mass should be within 5 ppm of the calculated value for C₈H₁₄N₃O⁺.
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Potential Therapeutic Applications and Biological Significance
The therapeutic potential of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine can be inferred from the extensive literature on its parent scaffolds.
Caption: Potential therapeutic applications of the scaffold.
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Anticancer Potential: Pyrazole derivatives are central to numerous kinase inhibitors used in oncology.[1][4] They can effectively target ATP-binding sites in enzymes like cyclin-dependent kinases (CDKs) and PI3 kinase.[4][14] The morpholine group can further enhance potency and improve the pharmacokinetic profile, making this compound a strong candidate for screening against various cancer cell lines.[15]
-
Anti-inflammatory and Analgesic Activity: Many clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[2] This scaffold is known to be effective in the inhibition of cyclooxygenase (COX) enzymes. The title compound could be investigated for activity against COX-1/COX-2 and in animal models of inflammation and pain.
-
Central Nervous System (CNS) Applications: The sigma-1 (σ₁) receptor is a target for neurogenic pain and other neurological disorders, and 1-arylpyrazole derivatives containing a morpholine moiety have been identified as potent antagonists.[16] Given the ability of the morpholine group to enhance brain permeability, 2-(4-Methyl-1H-pyrazol-3-yl)morpholine is a logical candidate for evaluation against CNS targets.[9]
-
Antimicrobial Activity: Pyrazole-morpholine hybrids have been synthesized and evaluated for their activity against various bacterial and fungal strains.[12][17] The combination of these two heterocycles can lead to compounds with potent antimicrobial effects, addressing the urgent need for new drugs to combat resistant pathogens.[12]
Future Directions and Conclusion
2-(4-Methyl-1H-pyrazol-3-yl)morpholine represents a molecule of high strategic value for drug discovery. Its design is rooted in the proven success of its constituent parts, offering a high probability of biological relevance.
Future research should focus on:
-
Execution of Synthesis and Scale-Up: Validating the proposed synthetic route and developing a scalable process to produce material for extensive biological testing.
-
Broad Biological Screening: Evaluating the compound against a diverse range of biological targets, including kinase panels, receptor binding assays, and antimicrobial panels.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying substituents on both the pyrazole and morpholine rings to optimize potency, selectivity, and ADME properties.
-
In Vivo Evaluation: Advancing promising hits from in vitro screens into relevant animal models of disease to assess efficacy and safety.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
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Overview on Biological Activities of Pyrazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
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Synthesis and Biological Evaluation of the 1-arylpyrazole Class of σ(1) Receptor Antagonists: Identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (2012, October 11). PubMed. Retrieved February 21, 2026, from [Link]
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Morpholine - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
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Morpholine, 4-(2-((4-(4-chlorophenyl)-1-phenyl-1h-pyrazol-3-yl)oxy)ethyl). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH. Retrieved February 21, 2026, from [Link]
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